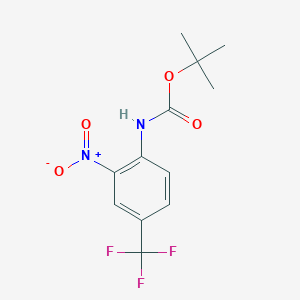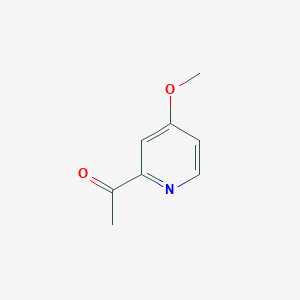
1-(4-Methoxypyridin-2-yl)ethanone
Vue d'ensemble
Description
1-(4-Methoxypyridin-2-yl)ethanone is a chemical compound that is part of a broader class of heterocyclic compounds. It is characterized by a pyridine ring substituted with a methoxy group at the fourth position and an ethanone group at the second position. This structure is a key intermediate in various chemical syntheses and can be used to create more complex molecules with potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of compounds related to 1-(4-Methoxypyridin-2-yl)ethanone involves various chemical reactions. For instance, the synthesis of a complex compound involving a 4-methoxy-1-methylpyridone moiety is achieved through photoconversion, as studied by X-ray crystallographic analysis . Another related synthesis involves the transformation of 3-hydroxy-4-pyridones into 4-methoxy-3-oxidopyridinium ylides, which can undergo cycloaddition to produce highly substituted azabicyclo[3.2.1]octanes . These methods demonstrate the versatility of 4-methoxy pyridine derivatives in organic synthesis.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(4-Methoxypyridin-2-yl)ethanone has been elucidated using various analytical techniques. For example, the crystal structure of a related compound, 1-(4-methoxyphenyl)-2-((5-(1-(naphthalen-1-yloxy)ethyl)-[1,3,4]-oxadiazol-2-yl)sulfanyl)ethanone, was determined using single-crystal XRD . Another study reported the crystal structure of 1-(2-hydroxy-4-methoxyphenyl)-2-phenyl-1-ethanone, which crystallizes in the orthorhombic system and features strong intramolecular hydrogen bonding .
Chemical Reactions Analysis
The chemical reactivity of 4-methoxy pyridine derivatives includes the formation of complexes and the ability to undergo various organic reactions. For instance, the formation of a 1:1 complex with (R,R)-(-)-1,6-bis(o-chlorophenyl)-1,6-diphenylhexa-2,4-diyne-1,6-diol leads to the production of optically pure β-lactam upon irradiation . Additionally, the synthesis of a novel heterocyclic compound featuring a 4-methoxyphenyl group was achieved, demonstrating the reactivity of such moieties in the formation of complex structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(4-Methoxypyridin-2-yl)ethanone derivatives have been studied through various techniques. The UV-visible study of a related compound indicates transparency in the visible region, suggesting potential applications in materials that require light transmission . The thermal stability of such materials has also been assessed using thermal analysis, providing insights into their robustness under different temperature conditions . The crystal structure analysis further contributes to understanding the molecular interactions and stability of these compounds .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- Multicomponent Synthesis : 1-(4-Methoxypyridin-2-yl)ethanone derivatives were used in a one-pot multicomponent synthesis to create compounds with notable antimicrobial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungal strains (Ashok et al., 2014).
- Antimicrobial Derivatives : Novel compounds synthesized from 1-(4-Methoxypyridin-2-yl)ethanone derivatives showed significant antimicrobial activity, as evidenced by various in vitro studies (Nagamani et al., 2018).
Chemical Synthesis and Characterization
- New Compound Synthesis : Researchers synthesized new compounds using 1-(4-Methoxypyridin-2-yl)ethanone as a starting material, which were then characterized using spectroscopic and crystallographic methods (Govindhan et al., 2017).
- Heterocyclic Compound Development : A novel heterocyclic compound was developed using 1-(4-Methoxypyridin-2-yl)ethanone, showcasing its potential in creating diverse molecular structures with specific properties (Shruthi et al., 2019).
Molecular Studies and Applications
- Molecular Structure Analysis : The molecular structure of compounds derived from 1-(4-Methoxypyridin-2-yl)ethanone was studied, revealing insights into their chemical properties and potential applications (Kesternich et al., 2010).
- Photophysical Properties : Studies on the photophysical properties of aza-BODIPY derivatives starting from 1-(4-Methoxypyridin-2-yl)ethanone have contributed to the understanding of how molecular structure influences light absorption and emission (Jiang et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
1-(4-methoxypyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(10)8-5-7(11-2)3-4-9-8/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYESAHFYMWMHMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=CC(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618388 | |
| Record name | 1-(4-Methoxypyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxypyridin-2-yl)ethanone | |
CAS RN |
59576-28-2 | |
| Record name | 1-(4-Methoxypyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Methoxy-pyridin-2-yl)-ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


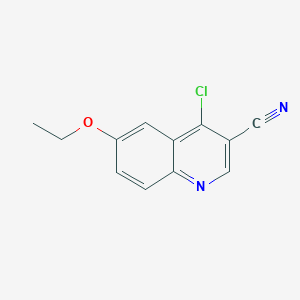
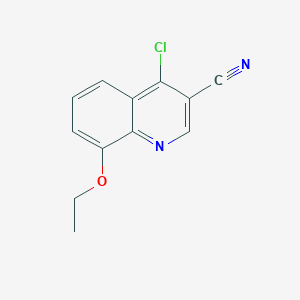



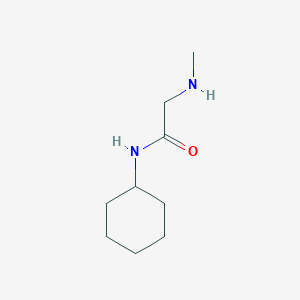

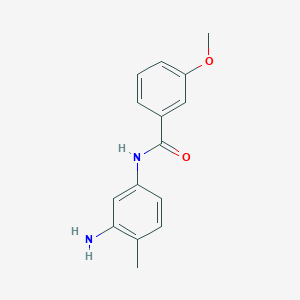
![1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride](/img/structure/B1323322.png)
![tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate](/img/structure/B1323324.png)


